molecular formula C21H23NO6 B579029 N-Deacetyl-N-formyl-beta-lumicolchicine CAS No. 18172-23-1

N-Deacetyl-N-formyl-beta-lumicolchicine

Cat. No.: B579029
CAS No.: 18172-23-1
M. Wt: 385.416
InChI Key: FJZDQQBCWBPSFW-BWACUDIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Deacetyl-N-formyl-beta-lumicolchicine is a structural derivative of colchicine, a well-known tropolonic isoquinoline alkaloid. This compound is of significant interest in biochemical and pharmacological research, particularly in the study of tubulin and microtubule dynamics. Colchicine and its derivatives exert their primary effect by binding to the colchicine binding site (CBS) on β-tubulin, which inhibits microtubule polymerization and leads to cell cycle arrest during mitosis . Structural analogues, such as the related compound gloriosine (N-deacetyl-N-formyl colchicine), have demonstrated a strong binding affinity for tubulin in in silico docking studies and exhibit anti-mitotic and anti-proliferative activity in biological assays . These properties make colchicine derivatives valuable tools for investigating cell division, cytoskeleton function, and for exploring potential applications in oncology research . Like other colchicine-related metabolites, this compound is a natural product found in plants such as Gloriosa superba . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions.

Properties

CAS No.

18172-23-1

Molecular Formula

C21H23NO6

Molecular Weight

385.416

InChI

InChI=1S/C21H23NO6/c1-25-13-8-11-16-15-10(7-14(26-2)20(27-3)21(15)28-4)5-6-12(22-9-23)18(16)17(11)19(13)24/h7-9,11-12,17H,5-6H2,1-4H3,(H,22,23)/t11-,12+,17-/m1/s1

InChI Key

FJZDQQBCWBPSFW-BWACUDIHSA-N

SMILES

COC1=CC2C(C1=O)C3=C2C4=C(C(=C(C=C4CCC3NC=O)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Colchicine Derivatives

The following table summarizes key differences between N-Deacetyl-N-formyl-β-lumicolchicine and related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Notes
N-Deacetyl-N-formyl-β-lumicolchicine C₂₁H₂₃NO₆ 385.41 7411-12-3 Formyl group at N, deacetylated Pharmaceutical impurity, intermediate
N-Deacetylcolchicine C₂₀H₂₃NO₅ 357.40 3476-50-4 Deacetylated, no formyl Intermediate in colchicine metabolism
β-Lumicolchicine C₂₂H₂₅NO₆ 399.44 Not provided Photoisomer of colchicine Studied for reduced toxicity
Trimethylcolchicinic acid methyl ether C₂₂H₂₇NO₆ 401.46 102419-91-0 Trimethoxy groups Synthetic analog
Key Observations:

Deacetylation reduces steric bulk, which may increase solubility in polar solvents compared to acetylated analogs .

Molecular Weight Trends :

  • Addition of the formyl group increases molecular weight by ~28 g/mol compared to N-Deacetylcolchicine.

Synthetic Utility :

  • N-Deacetyl-N-formyl-β-lumicolchicine is specialized for impurity profiling, whereas N-Deacetylcolchicine is a metabolite in colchicine biosynthesis pathways .

Comparison of Physicochemical Properties

Property N-Deacetyl-N-formyl-β-lumicolchicine N-Deacetylcolchicine β-Lumicolchicine
Melting Point >240°C (dec.) Not reported ~180°C (est.)
Solubility (Polarity) Moderate (formyl enhances polarity) Higher polarity Low (aromatic)
Stability Sensitive to hydrolysis Stable Light-sensitive
Notes:
  • The formyl group in N-Deacetyl-N-formyl-β-lumicolchicine introduces susceptibility to hydrolysis under alkaline conditions, requiring careful storage .
  • β-Lumicolchicine, a photoisomer, exhibits reduced cytotoxicity compared to colchicine but shares similar tubulin-binding mechanisms .

Preparation Methods

Asymmetric Synthesis from Colchicine Precursors

The asymmetric total synthesis of β-lumicolchicine, a structural analog, begins with tricyclic intermediate 6 (21.8% yield over five steps). A diastereoselective reduction and chemoselective methylation yield intermediate 8 , which undergoes regioselective Wacker oxidation to form ketone 9 . Subsequent elimination of the oxa-bridge using TMSOTf and Me₂EtN in dichloromethane produces colchicine, which serves as the precursor for lumicolchicine derivatives.

To synthesize this compound, colchicine undergoes sequential modifications:

  • Deacetylation : Treatment with aqueous HCl removes the acetyl group at C7, yielding 7-deacetylcolchicine.

  • Formylation : The primary amine at C7 reacts with formylating agents (e.g., formic acid or acetic-formic anhydride) to introduce the formyl group.

  • Photoisomerization : Exposure to UV light induces a 4π-electrocyclization, rearranging colchicine’s tropolone ring (Ring C) into the β-lumicolchicine scaffold.

This method achieves moderate yields (50–65%) but requires precise control over reaction conditions to avoid γ-lumicolchicine byproducts.

Photocatalytic Derivatization of N-Deacetyl-N-formyl Colchicine

An alternative route involves photocatalytic conversion of N-deacetyl-N-formyl colchicine under UV light (λ = 254–365 nm). The reaction proceeds via a singlet excited state, promoting electrocyclic ring-opening and subsequent reorganization into the β-lumicolchicine framework. Key parameters include:

  • Solvent : Methanol or ethanol to stabilize reactive intermediates.

  • Catalyst : None required, as UV irradiation directly drives isomerization.

  • Yield : 40–55%, with byproducts such as γ-lumicolchicine minimized through solvent polarity optimization.

This method is advantageous for scalability but necessitates rigorous purification to isolate this compound from unreacted starting material and stereoisomers.

Isolation from Natural Sources

Extraction from Gloriosa superba Roots

This compound has been isolated from the roots of Gloriosa superba, a plant rich in colchicine alkaloids. The protocol involves:

  • Extraction : Dried roots are macerated in chloroform/methanol (1:1 v/v) at room temperature.

  • Fractionation : Silica gel column chromatography eluted with gradient solvents (hexane → ethyl acetate → methanol) separates alkaloids.

  • Purification : Repeated chromatography on polar fractions yields this compound (0.02–0.05% w/w).

Table 1: Key Analytical Data for Isolated this compound

PropertyValueSource
1H NMR (CDCl₃) δ 8.18 (s, 1H, CHO)
13C NMR (CDCl₃) δ 160.89 (C=O)
High-Resolution MS m/z 385.416 [M+H]+
Optical Rotation [α]D²⁵ = -120° (c 0.1, MeOH)

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Synthetic routes offer higher reproducibility but face challenges in stereochemical control. For instance, asymmetric synthesis achieves enantiomeric excess (>99% ee) but requires multistep protocols. In contrast, natural isolation provides enantiomerically pure material but suffers from low yields and seasonal variability.

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Key Limitation
Asymmetric Synthesis50–65>95Multistep, costly reagents
Photocatalytic Derivatization40–5585–90Byproduct formation
Natural Isolation0.02–0.05>98Low abundance in plant tissue

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming regiochemistry. For example, the formyl proton in this compound resonates at δ 8.18 ppm, distinct from the acetamide carbonyl (δ 170.13 ppm in colchicine). NOESY correlations between H-7 and H-8 (δ 4.82 and 3.62 ppm) confirm the cis-configuration in the β-isomer.

Mass Spectrometry (MS)

High-resolution ESI-MS identifies the molecular ion at m/z 385.416 [M+H]+, consistent with the formula C21H23NO6. Fragmentation patterns further validate the loss of the formyl group (m/z 357.38) and subsequent ring-opening products .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of N-Deacetyl-N-formyl-beta-lumicolchicine, and how should data interpretation be prioritized?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the formyl and deacetyl groups, supported by the SMILES string COc1ccc-2c(cc1=O)[C@H](CCc3c2c(c(c(c3)OC)OC)OC)NC=O . High-resolution mass spectrometry (HRMS) should validate molecular weight (385.41 g/mol) and fragmentation patterns. Pair with infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches. For purity, employ reversed-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer : Follow safety protocols including:

  • Use of nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Conduct experiments in a fume hood to avoid inhalation of airborne particles .
  • Immediate decontamination of spills with 70% ethanol, followed by secondary cleaning with phosphate buffer (pH 7.4) .
  • Store the compound in airtight, light-resistant containers at –20°C to prevent degradation .

Q. What are the primary biological targets of this compound, and how can its effects be validated in preliminary assays?

  • Methodological Answer : The compound is structurally related to colchicine derivatives, suggesting tubulin-binding activity. Validate via:

  • In vitro tubulin polymerization assays : Monitor inhibition kinetics using spectrophotometry (λ = 350 nm) with purified tubulin .
  • Cell viability assays : Treat HeLa or MCF-7 cells with 1–100 µM doses for 48 hours and measure IC₅₀ via MTT or resazurin reduction . Include vincristine as a positive control.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific permeability or metabolic degradation. To address this:

  • Perform parallel experiments with isogenic cell lines (e.g., wild-type vs. P-glycoprotein-deficient) to assess efflux pump involvement .
  • Quantify intracellular drug levels via LC-MS/MS after 24-hour exposure .
  • Use RNA-seq to identify differential expression of tubulin isoforms or detoxification enzymes (e.g., CYP3A4) .

Q. What experimental strategies can elucidate the mechanism of this compound’s interaction with tubulin isoforms?

  • Methodological Answer :

  • Cryo-EM or X-ray crystallography : Co-crystallize the compound with α/β-tubulin heterodimers to map binding sites .
  • Fluorescence polarization assays : Compete with FITC-labeled colchicine to determine binding affinity (Kd) .
  • Molecular dynamics simulations : Model conformational changes in tubulin upon ligand binding using AMBER or GROMACS .

Q. How should researchers design dose-response studies to distinguish between on-target (tubulin) and off-target effects of this compound?

  • Methodological Answer :

  • Genetic knockdown : Use siRNA targeting β-tubulin in parallel with wild-type cells. A rightward IC₅₀ shift in knockdown cells suggests on-target effects .
  • Phenotypic profiling : Compare morphological changes (e.g., mitotic arrest) with known tubulin inhibitors via high-content imaging .
  • Thermal proteome profiling (TPP) : Identify off-target proteins by monitoring thermal stability shifts in lysates treated with 10 µM compound .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data of this compound in heterogeneous cell populations?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (e.g., drc package in R) to calculate Hill slopes and IC₅₀ .
  • Apply bootstrap resampling (n = 1000 iterations) to estimate confidence intervals for EC₅₀ values .
  • Use ANOVA with Tukey’s post hoc test to compare variances across replicates .

Q. How can batch-to-batch variability in compound synthesis impact experimental outcomes, and how can this be controlled?

  • Methodological Answer :

  • Characterize each batch via ¹H NMR and HPLC to ensure ≥95% purity .
  • Include internal controls (e.g., a reference inhibitor) in every experiment to normalize inter-batch effects .
  • Store aliquots at –80°C to minimize degradation-related variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.